

An In-Depth Technical Guide to 2-(Tert-butylamino)sulfonylphenylboronic Acid

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Compound of Interest

Compound Name: 2-(Tert-butylamino)sulfonylphenylboronic acid

Cat. No.: B129220

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For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Tert-butylamino)sulfonylphenylboronic acid, identified by the CAS number 150691-04-6, is a versatile boronic acid derivative that has garnered significant attention in the fields of organic synthesis and medicinal chemistry.[1][2][3] Its unique structural features, combining a boronic acid moiety with a bulky tert-butylaminosulfonyl group, make it a valuable building block for the construction of complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a particular focus on its utility in drug discovery and development.

Core Chemical and Physical Properties

2-(Tert-butylamino)sulfonylphenylboronic acid is a white to off-white solid.[4] A summary of its key physical and chemical properties is presented in the table below.

Property	Value	Reference
CAS Number	150691-04-6	[1][2][3][5]
Molecular Formula	C10H16BNO4S	[1][2]
Molecular Weight	257.11 g/mol	[2][4]
Melting Point	118-119 °C	[5]
Boiling Point (Predicted)	443.2±55.0 °C	[5]
Density (Predicted)	1.28±0.1 g/cm3	[5]
pKa (Predicted)	8.00±0.53	[5]
Storage Temperature	2-8°C under inert gas (Nitrogen or Argon)	[5]

Synthesis and Mechanistic Insights

The synthesis of **2-(tert-butylamino)sulfonylphenylboronic acid** typically involves a multi-step process. While specific proprietary methods may vary between suppliers, a general synthetic approach can be inferred from established organometallic chemistry principles.

A plausible synthetic route begins with the sulfonation of a suitable phenyl precursor, followed by conversion to the corresponding sulfonyl chloride. Subsequent reaction with tert-butylamine yields the sulfonamide. The final and critical step is the introduction of the boronic acid functionality at the ortho position. This is often achieved through ortho-lithiation directed by the sulfonamide group, followed by quenching with a trialkyl borate ester and subsequent hydrolysis.



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Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The presence of the bulky tert-butylaminosulfonyl group in **2-(tert-butylamino)sulfonylphenylboronic acid** can influence the steric and electronic properties of the resulting coupled products, potentially impacting their biological activity and pharmacokinetic profiles. This substituent can also engage in hydrogen bonding interactions, which are crucial for molecular recognition in biological systems. [6]

Experimental Protocol: A General Procedure for Suzuki-Miyaura Coupling

The following is a representative, non-optimized protocol for the Suzuki-Miyaura coupling of **2-(tert-butylamino)sulfonylphenylboronic acid** with an aryl bromide. Note: This protocol should be adapted and optimized for specific substrates and desired outcomes.

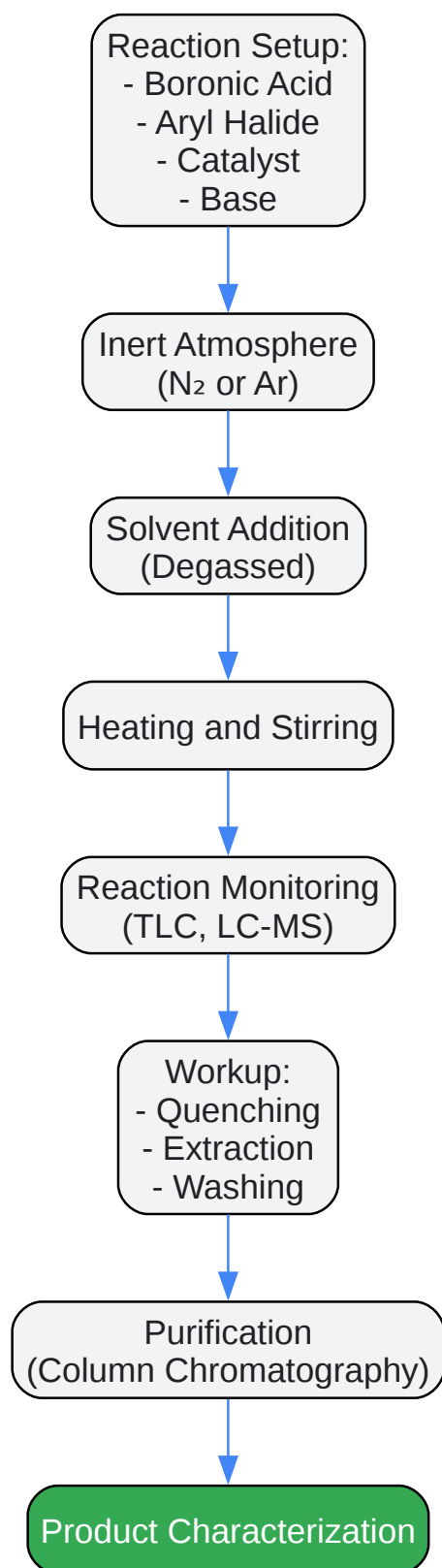
Materials:

- **2-(Tert-butylamino)sulfonylphenylboronic acid**
- Aryl bromide (1.0 equivalent)
- Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
- Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2-3 equivalents)
- Degassed solvent (e.g., 1,4-dioxane, toluene, DMF, or a mixture with water)
- Inert atmosphere (Nitrogen or Argon)

Procedure:

- To a dry Schlenk flask or reaction vial, add **2-(tert-butylamino)sulfonylphenylboronic acid** (1.2 equivalents), the aryl bromide (1.0 equivalent), the palladium catalyst, and the base.
- Seal the vessel and purge with an inert gas for 10-15 minutes.
- Add the degassed solvent via syringe.

- Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
- Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).
- Upon completion, cool the reaction mixture to room temperature.
- Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
- Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.



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Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.

Safety, Handling, and Storage

As with all chemical reagents, proper safety precautions should be taken when handling **2-(tert-butylamino)sulfonylphenylboronic acid**. It is recommended to handle this compound in a well-ventilated fume hood. [7][8] Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn. [7][9] Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. [5][8] For long-term storage and to maintain its integrity, it is best kept under an inert atmosphere (nitrogen or argon) at 2-8°C. [5]

Conclusion

2-(Tert-butylamino)sulfonylphenylboronic acid is a valuable and versatile reagent in modern organic synthesis. Its utility in the construction of complex molecular frameworks, particularly through the robust and reliable Suzuki-Miyaura cross-coupling reaction, makes it an important tool for researchers in drug discovery and development. A thorough understanding of its properties, synthesis, and reaction protocols is essential for its effective application in the synthesis of novel therapeutic agents.

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